N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a benzimidazole-derived compound characterized by a tetrahydrobenzoimidazole core linked to a 2-methylindole moiety via an ethylcarboxamide bridge.
Properties
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-13-10-14-4-2-3-5-18(14)23(13)9-8-20-19(24)15-6-7-16-17(11-15)22-12-21-16/h2-5,10,12,15H,6-9,11H2,1H3,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECQOEGHWVOTBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3CCC4=C(C3)NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its structural features that suggest potential biological activity. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.
Structural Overview
The compound features a complex structure comprising an indole moiety, a benzo[d]imidazole core, and a carboxamide functional group. This unique combination may contribute to its biological properties.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Inhibition of Cancer Cell Proliferation : Analogous compounds have shown IC50 values in the low micromolar range against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 24 nM against farnesyltransferase (FT), which is crucial in cancer cell signaling pathways .
The mechanisms through which this compound exerts its biological effects include:
- Farnesyltransferase Inhibition : As noted, inhibition of FT can disrupt oncogenic signaling pathways.
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by activating intrinsic pathways .
Anti-inflammatory Properties
Additionally, compounds with similar structures have demonstrated anti-inflammatory activity:
- COX Inhibition : Some derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For instance, specific analogs reported IC50 values as low as 0.04 μmol for COX-2 inhibition .
Cytotoxicity Profiles
The cytotoxicity of this compound has been evaluated in various studies:
| Compound | Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Compound A | HepG2 | >40 | Low cytotoxicity |
| Compound B | Rat-1 | 5.9 | Moderate activity |
| Compound C | A549 (lung) | 9.6 | Induces apoptosis |
Study 1: Antitumor Efficacy in Vivo
A study evaluated the antitumor efficacy of a related benzo[d]imidazole derivative in a mouse model bearing Rat-1 tumors. The compound was administered intraperitoneally and resulted in significant tumor growth inhibition compared to controls.
Study 2: Inflammatory Response Modulation
In another study focusing on inflammatory responses induced by carrageenan in rats, a derivative demonstrated significant reduction in paw edema and downregulation of pro-inflammatory cytokines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, the benzimidazole moiety has been shown to interact with various biological targets involved in cancer progression .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzo[d]imidazole possess potent activity against different cancer cell lines, indicating that modifications to the structure could enhance their efficacy .
Neuropharmacology
2.1 Potential as Antidepressants
Compounds with indole structures are often explored for their antidepressant effects due to their interaction with serotonin receptors. This compound could potentially act as a selective serotonin reuptake inhibitor (SSRI), which is beneficial in treating depression and anxiety disorders .
Case Study:
Research has shown that similar indole-based compounds exhibit increased serotonin levels in the synaptic cleft, contributing to their antidepressant effects. A specific study highlighted the role of such compounds in modulating neurotransmitter systems in animal models of depression .
Antimicrobial Properties
3.1 Broad-Spectrum Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various pathogens. Benzimidazole derivatives have been recognized for their effectiveness against bacteria and fungi, making them candidates for developing new antimicrobial agents .
Case Study:
In a comparative study published in Pharmaceutical Biology, several benzimidazole derivatives were tested against standard bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth and suggesting mechanisms of action that warrant further investigation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the indole and benzimidazole components can significantly influence biological activity.
| Structural Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against cancer cells |
| Alteration of alkyl chains | Enhanced selectivity for serotonin receptors |
| Variation in carboxamide group | Improved solubility and bioavailability |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Data
*Calculated based on molecular formula.
- The tetrahydrobenzoimidazole core may confer conformational rigidity compared to non-hydrogenated analogs, influencing target binding .
Structure-Activity Relationships (SAR)
- Substituent Effects: Electron-Withdrawing Groups (NO₂, F): Enhance binding affinity to AChE but reduce metabolic stability . Hydrophobic Groups (Indole, Benzyl): Improve blood-brain barrier penetration, critical for CNS-targeting agents . Piperazine Moieties: Increase solubility and introduce basicity, favoring ionizable interactions in enzymatic active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
